N~1~-(2,4-Dichlorophenyl)ethane-1,2-diamine
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Overview
Description
N'-(2,4-dichlorophenyl)ethane-1,2-diamine is a chemical compound characterized by its molecular formula C8H7Cl2NO. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a dichlorophenyl group attached to an ethane-1,2-diamine moiety, makes it a valuable substance in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(2,4-dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorophenylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N'-(2,4-dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.
Reduction: Reduction reactions can yield amines and other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different alkylated derivatives.
Scientific Research Applications
N'-(2,4-dichlorophenyl)ethane-1,2-diamine is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N'-(2,4-dichlorophenyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N'-(2,4-dichlorophenyl)ethane-1,2-diamine is similar to other compounds with dichlorophenyl and ethane-1,2-diamine moieties. its unique structure and properties set it apart from these compounds. Some similar compounds include:
2,4-Dichlorophenylamine: This compound lacks the ethane-1,2-diamine group and has different chemical properties.
Ethane-1,2-diamine: This compound lacks the dichlorophenyl group and is used in different applications.
N-(2,4-dichlorophenyl)acetamide: This compound has an acetamide group instead of the ethane-1,2-diamine group.
Properties
CAS No. |
40779-33-7 |
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Molecular Formula |
C8H10Cl2N2 |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
N'-(2,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,12H,3-4,11H2 |
InChI Key |
OJEHEIJJPOXPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NCCN |
Origin of Product |
United States |
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